molecular formula C9H11F7 B3041149 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene CAS No. 261760-26-3

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Cat. No.: B3041149
CAS No.: 261760-26-3
M. Wt: 252.17 g/mol
InChI Key: SEPVIDCBWMJUEC-AATRIKPKSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene can be synthesized through several methods One common approach involves the reaction of a suitable octene derivative with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to fluorination processes. The use of advanced fluorination techniques and equipment ensures efficient production with minimal by-products. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce partially fluorinated hydrocarbons .

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can form strong bonds with carbon, enhancing the stability of the compound and affecting its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its stability and reactivity make it valuable for various applications, distinguishing it from other fluorinated compounds .

Properties

IUPAC Name

(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVIDCBWMJUEC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 2
Reactant of Route 2
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 3
Reactant of Route 3
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 4
Reactant of Route 4
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 5
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 6
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

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